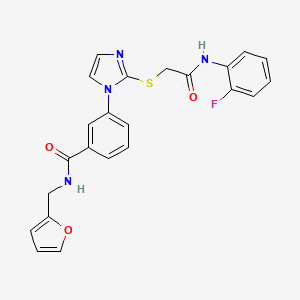

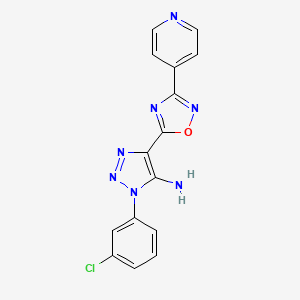

![molecular formula C24H20N2O3 B2366938 N-[(4-methoxyphenyl)methyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide CAS No. 328022-88-4](/img/structure/B2366938.png)

N-[(4-methoxyphenyl)methyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[(4-methoxyphenyl)methyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide, also known as MI-2, is a small molecule inhibitor that has gained attention in the scientific community for its potential use in cancer treatment. MI-2 is a derivative of indolizine, a heterocyclic compound that has been shown to have anticancer properties.

Scientific Research Applications

Antibacterial and Antioxidant Properties

The synthesis of new thiazolidinones, including analogs structurally related to N-[(4-methoxyphenyl)methyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide, has demonstrated significant antibacterial and antioxidant activities. These compounds show enhanced activity against E. coli, S. aureus, and B. subtilis, indicating potential applications in combating bacterial infections and oxidative stress (Hamdi et al., 2012).

Antimicrobial and Anticancer Activity

Compounds structurally similar to the given chemical have shown promising antimicrobial and anticancer activities. For example, a series of N-aryl substituted phenyl acetamide analogs demonstrated inhibitory activity against HCT 116 cancer cell line, indicating their potential as therapeutic agents in cancer treatment (Kumar et al., 2019).

Synthesis and Characterization

Studies focusing on the synthesis of analogs reveal insights into the chemical properties and potential applications of N-[(4-methoxyphenyl)methyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide. The methods used for synthesis, involving different substituents and reactions, provide a pathway for producing related compounds with potential therapeutic uses (Chao, 2008).

Selective β3-Adrenergic Receptor Agonists

Compounds like N-phenyl-(2-aminothiazol-4-yl)acetamides with specific moieties have shown potential as selective β3-adrenergic receptor agonists. This indicates possible applications in treating obesity and type 2 diabetes, with compounds showing significant hypoglycemic activity in rodent models of diabetes (Maruyama et al., 2012).

Corrosion Inhibition in Metals

Mannich bases structurally similar to the given compound have been studied as corrosion inhibitors for metals in acidic environments. This suggests potential industrial applications in protecting metals from corrosion, particularly in sulfuric acid solutions (Nasser & Sathiq, 2017).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. A study on a related compound, (E)-N-(4-methoxyphenyl)-2-(4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy)acetamide, suggests that it and its derivatives may have potential as EGFR/VEGFR-2 inhibitors in the treatment of triple-negative cancer .

Future Directions

The future directions for research on “N-[(4-methoxyphenyl)methyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide” could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential therapeutic applications could be explored further, building on the research done on related compounds .

properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O3/c1-29-20-12-10-17(11-13-20)16-25-24(28)23(27)22-21(18-7-3-2-4-8-18)15-19-9-5-6-14-26(19)22/h2-15H,16H2,1H3,(H,25,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOTGTDKJWRVVMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C(=O)C2=C(C=C3N2C=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(4-methoxyphenyl)methyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7,8-Dihydro-5H-pyrano[4,3-b]pyridin-8-amine](/img/structure/B2366856.png)

acetyl]-1H-indol-1-yl}-N,N-diethylacetamide](/img/structure/B2366866.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2366867.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2366874.png)

![N-(4-chlorophenyl)-4-[4-methyl-5-(piperidin-1-ylcarbonyl)-1,3-thiazol-2-yl]thiophene-2-sulfonamide](/img/structure/B2366876.png)

![3-(Benzo[b]thiophen-3-yl)morpholine](/img/structure/B2366877.png)